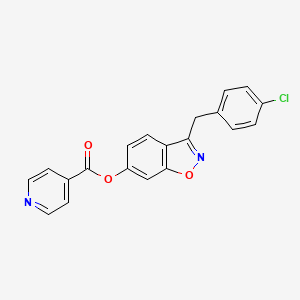
3-(4-Chlorobenzyl)-1,2-benzoxazol-6-yl pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-CHLOROPHENYL)METHYL]-1,2-BENZOXAZOL-6-YL PYRIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-CHLOROPHENYL)METHYL]-1,2-BENZOXAZOL-6-YL PYRIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylamine with 2-aminobenzoic acid to form the benzoxazole ring. This is followed by the esterification of the resulting benzoxazole derivative with pyridine-4-carboxylic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-[(4-CHLOROPHENYL)METHYL]-1,2-BENZOXAZOL-6-YL PYRIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-CHLOROPHENYL)METHYL]-1,2-BENZOXAZOL-6-YL PYRIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: Compounds with similar benzoxazole rings but different substituents.
Pyridine carboxylates: Compounds with pyridine rings and carboxylate groups.
Uniqueness
3-[(4-CHLOROPHENYL)METHYL]-1,2-BENZOXAZOL-6-YL PYRIDINE-4-CARBOXYLATE is unique due to the combination of the benzoxazole and pyridine rings, along with the specific substitution pattern. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H13ClN2O3 |
|---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
[3-[(4-chlorophenyl)methyl]-1,2-benzoxazol-6-yl] pyridine-4-carboxylate |
InChI |
InChI=1S/C20H13ClN2O3/c21-15-3-1-13(2-4-15)11-18-17-6-5-16(12-19(17)26-23-18)25-20(24)14-7-9-22-10-8-14/h1-10,12H,11H2 |
InChI Key |
HTVCCWWEMADFET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NOC3=C2C=CC(=C3)OC(=O)C4=CC=NC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















